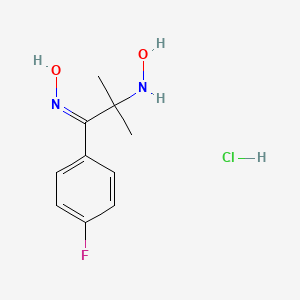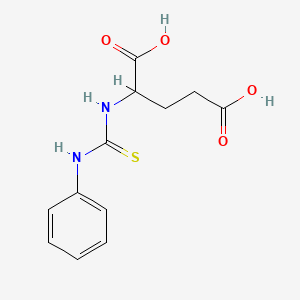
1-(4-fluorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride
Descripción general
Descripción
1-(4-fluorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone oxime hydrochloride, also known as Fluorocafamine (FCF), is a synthetic compound that belongs to the family of cathinones. It has been widely used as a research chemical due to its potential applications in pharmacology and neurochemistry. FCF is a white crystalline powder that is soluble in water and has a molecular weight of 267.7 g/mol.
Mecanismo De Acción
The mechanism of action of FCF involves the inhibition of dopamine and serotonin transporters. FCF binds to these transporters and prevents the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and serotonin, which may have implications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
FCF has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity in rats, which may be attributed to its dopamine transporter inhibition. FCF has also been found to increase the release of dopamine and serotonin in the striatum and prefrontal cortex, respectively. Additionally, FCF has been shown to increase the expression of tyrosine hydroxylase, which is the rate-limiting enzyme in dopamine synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FCF in lab experiments include its potential applications in pharmacology and neurochemistry. FCF has been found to act as a dopamine transporter inhibitor, which may have implications in the treatment of Parkinson's disease. FCF has also been shown to have an affinity for the serotonin transporter, which may have implications in the treatment of depression and anxiety disorders.
The limitations of using FCF in lab experiments include its potential neurotoxicity and lack of research on its long-term effects. Additionally, FCF is a synthetic compound that may not accurately represent the effects of naturally occurring neurotransmitters.
Direcciones Futuras
For FCF research include investigating its potential applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety disorders. Additionally, further research is needed to determine the long-term effects of FCF and its potential neurotoxicity.
Aplicaciones Científicas De Investigación
FCF has been used in various scientific research studies due to its potential applications in pharmacology and neurochemistry. It has been found to act as a dopamine transporter inhibitor, which may have implications in the treatment of Parkinson's disease. FCF has also been shown to have an affinity for the serotonin transporter, which may have implications in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(NZ)-N-[1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropylidene]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2.ClH/c1-10(2,13-15)9(12-14)7-3-5-8(11)6-4-7;/h3-6,13-15H,1-2H3;1H/b12-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBEERRRBTBAB-MWMYENNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=C(C=C1)F)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N\O)/C1=CC=C(C=C1)F)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B3892726.png)
![5-[1-(5-phenoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3892736.png)

![2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892761.png)
![4-[4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892767.png)
![5-amino-3-{1-cyano-2-[5-(3,5-dichlorophenyl)-2-furyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892778.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892787.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892795.png)
![5-amino-3-{1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3892800.png)
![2-{3-[acetyl(methyl)amino]pyrrolidin-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B3892806.png)
amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3892810.png)
![2-chloro-5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3892818.png)

![ethyl {4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3892833.png)